4-Chloro-3-fluoro-5-nitropyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H2ClFN2O2 |
|---|---|
Molecular Weight |
176.53 g/mol |
IUPAC Name |
4-chloro-3-fluoro-5-nitropyridine |
InChI |
InChI=1S/C5H2ClFN2O2/c6-5-3(7)1-8-2-4(5)9(10)11/h1-2H |
InChI Key |
JBCJEJGMOPZAEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 3 Fluoro 5 Nitropyridine and Its Precursors
Regioselective Synthesis Approaches
Achieving the correct arrangement of substituents in a single or few steps requires a deep understanding of the directing effects of the functional groups and the reaction mechanisms involved. A potential direct route could involve the nitration of a 3-fluoro-4-chloropyridine precursor. However, controlling the regioselectivity of this nitration to favor the 5-position would be a significant challenge.
Another approach could be the halogen exchange of a precursor like 3,5-dinitro-4-chloropyridine. However, selectively replacing one nitro group with a fluorine atom while retaining the other functional groups would require carefully controlled conditions.
A study on the regioselective amidomethylation of 4-chloro-3-fluoropyridine (B1587321) demonstrated that kinetic deprotonation at low temperatures followed by reaction with an electrophile can lead to regioselective functionalization at the 2-position. nih.gov While this specific reaction does not produce the target molecule, it highlights the potential of using directed metalation to achieve high regioselectivity in the functionalization of substituted pyridines.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of 4-Chloro-3-fluoro-5-nitropyridine. This involves a systematic study of parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents.
For instance, in the synthesis of 2-chloro-3-fluoro-5-nitropyridine (B1393277) from 3-fluoro-5-nitropyridin-2-ol, the reaction is carried out with phosphorus pentachloride and phosphorus oxychloride at 60°C for 10 hours to achieve a high yield. chemicalbook.com
In industrial settings, understanding the thermal properties of the reaction is critical to prevent runaway reactions, especially in nitration processes which are highly exothermic. polimi.it Dynamic simulation of the process under both normal and upset conditions is necessary to ensure safety and optimize the process. polimi.it
The table below provides an example of reaction conditions for a related compound.
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Product |
| 3-fluoro-5-nitropyridin-2-ol | Phosphorus pentachloride, Phosphorus oxychloride | 60 | 10 | 97 | 2-chloro-3-fluoro-5-nitropyridine chemicalbook.com |
Multi-Step Synthetic Pathways Incorporating Pyridine (B92270) Functionalization
The construction of the this compound scaffold can be approached through the sequential introduction of substituents onto a pre-existing pyridine ring. A logical precursor for this target molecule is 4-chloro-3-fluoropyridine. bldpharm.comchemicalbook.com The primary transformation required is the regioselective nitration of this precursor at the C-5 position.
Nitration of Halogenated Pyridine Precursors
The direct nitration of pyridine is notoriously difficult due to the deactivation of the ring by the electronegative nitrogen atom, which also forms a stable salt with the nitrating acid. However, the existing substituents on the precursor heavily influence the position of incoming electrophiles. In the case of 4-chloro-3-fluoropyridine, the electron-withdrawing nature of both halogen atoms further deactivates the ring, but they also direct the regioselectivity of the nitration.
A common method for the nitration of deactivated rings is the use of a mixture of concentrated nitric acid and sulfuric acid. For instance, the nitration of 2-chloro-4-aminopyridine is achieved using a mixture of 65% nitric acid and concentrated sulfuric acid, which yields a mixture of 3-nitro and 5-nitro products. google.com A similar approach can be postulated for the nitration of 4-chloro-3-fluoropyridine. The reaction would involve the careful addition of the pyridine precursor to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid.
Table 1: Proposed Synthesis via Nitration of 4-Chloro-3-fluoropyridine
| Step | Reactant | Reagents | Product | Description |
| 1 | 4-Chloro-3-fluoropyridine | Fuming HNO₃, Concentrated H₂SO₄ | This compound | Electrophilic nitration at the C-5 position, which is meta to the directing chloro and fluoro groups. |
This table represents a proposed synthetic route based on analogous reactions.
Alternative synthetic strategies involve building the pyridine ring from acyclic precursors. nih.govrsc.orgnih.gov Multicomponent reactions, for example, can provide rapid access to highly substituted pyridines. nih.gov However, for the specific substitution pattern of this compound, functionalization of an existing pyridine ring is often a more direct approach. Another potential pathway could involve a nucleophilic aromatic substitution (SNAr) reaction. For instance, a precursor like methyl 3-nitropyridine-4-carboxylate has been shown to undergo successful substitution of the nitro group with a fluoride (B91410) anion. nih.gov A similar strategy could potentially be employed if a suitable precursor with a good leaving group at the 3- or 4-position is available.
Green Chemistry Principles in the Synthesis of Halogenated Nitropyridines
The synthesis of halogenated nitropyridines traditionally involves harsh reagents and generates significant chemical waste. The principles of green chemistry aim to mitigate these environmental and health impacts by designing safer and more efficient chemical processes. nih.gov Key principles include the use of less hazardous reagents, safer solvents, and catalytic methods to improve atom economy and reduce energy consumption. nih.gov
Greener Nitration and Halogenation Methods
The nitration step is a prime target for green chemistry innovations. Conventional methods using concentrated sulfuric and nitric acids are highly corrosive and produce substantial acidic waste. A greener alternative involves replacing these strong acids with more environmentally benign catalysts and reagents. For example, a clean preparation method for 4-chloro-3-nitrobenzotrifluoride, a structurally related compound, utilizes ammonium (B1175870) nitrate (B79036) as the nitrating agent and an ionic liquid as both the catalyst and solvent. google.com This method proceeds under ordinary pressure and allows for the recycling of the ionic liquid, significantly reducing waste.
Table 2: Comparison of Conventional and Greener Nitration Methods
| Method | Reagents | Solvent | Advantages of Greener Method |
| Conventional | Concentrated HNO₃, Concentrated H₂SO₄ | None (reagents act as solvent) | - |
| Greener | Ammonium Nitrate | Ionic Liquid | Replaces corrosive strong acids, recyclable catalyst/solvent, reduced waste. google.com |
Similarly, halogenation reactions can be made more environmentally friendly. Traditional methods often employ N-halosuccinimides, which can be hazardous. Greener approaches for bromination have been developed using hydrogen peroxide as an oxidant in combination with hydrobromic acid or sodium bromide. researchgate.net These reactions can be performed in greener solvents like water and ethanol (B145695) or even under solvent-free conditions, often with the assistance of ultrasound to accelerate the reaction. researchgate.net
Catalysis and Alternative Energy Sources
The use of catalysts is a cornerstone of green chemistry. Catalytic reagents are superior to stoichiometric ones as they are used in smaller quantities and can be recycled. nih.gov For the synthesis of pyridine derivatives, various catalytic systems have been developed, including the use of iron(III) chloride as a water-tolerant Lewis acid in multicomponent reactions. nih.gov
Furthermore, the use of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption. nih.gov Microwave-assisted synthesis has been successfully applied to produce pyrimidine (B1678525) derivatives in greener solvents like ethanol, resulting in high yields and simplified work-up procedures. nih.gov These principles and techniques offer a promising framework for developing more sustainable synthetic routes to this compound and other halogenated nitropyridines.
Advanced Reactivity and Mechanistic Studies of 4 Chloro 3 Fluoro 5 Nitropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine (B92270) Core
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, enabling the introduction of a wide range of functional groups. In the case of 4-chloro-3-fluoro-5-nitropyridine, the presence of two different halogen atoms and a strongly electron-withdrawing nitro group leads to complex and fascinating reactivity patterns.
Chemoselectivity and Regioselectivity of Halogen Displacement (Chlorine vs. Fluorine)
The displacement of a leaving group in SNAr reactions is highly dependent on the nature of the leaving group and the incoming nucleophile. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to the higher electronegativity of the C-F bond, which polarizes the carbon atom, making it more susceptible to nucleophilic attack. However, the relative reactivity can be influenced by the nature of the nucleophile and the reaction conditions.
In the context of this compound, the position of the halogens relative to the activating nitro group is crucial. The chlorine atom is at the C4 position, para to the nitro group, while the fluorine atom is at the C3 position, meta to the nitro group. This arrangement significantly influences which halogen is preferentially displaced.
SNAr with Diverse Nitrogen-Centred Nucleophiles (e.g., Amines, Azoles)
The reactions of this compound with nitrogen-centered nucleophiles, such as primary and secondary amines and azoles, are of significant synthetic utility, leading to the formation of various amino- and azolyl-substituted nitropyridines. The regioselectivity of these reactions is a key consideration.
Studies on related 2-X-5-nitropyridines (where X = Cl, F) with aniline (B41778) and piperidine (B6355638) have shown that the reactions proceed via the intermediate complex mechanism typical of SNAr reactions. rsc.org The reactivity and the extent of base catalysis depend on the substrate and the nucleophile. rsc.org For instance, the reactions of 2-fluoro- and 2-chloro-5-nitropyridines with aniline in methanol (B129727) are not base-catalyzed. rsc.org
SNAr with Oxygen-Centred Nucleophiles (e.g., Alkoxides, Phenoxides)
The reaction of this compound with oxygen-centered nucleophiles, such as alkoxides and phenoxides, provides access to the corresponding ether derivatives. The outcome of these reactions is governed by the principles of SNAr, with the regioselectivity being a key point of investigation. In related systems, such as 3-fluoro-4-chloronitrobenzene, the use of a "hard" nucleophile like the methoxide (B1231860) anion can lead to the substitution of the fluorine atom, which is meta to the activating nitro group.
SNAr with Sulfur-Centred Nucleophiles
Sulfur-centered nucleophiles, such as thiols and thiophenols, are generally considered "soft" nucleophiles and are highly effective in SNAr reactions. In the case of this compound, reactions with sulfur nucleophiles are expected to proceed readily.
Research on analogous systems like 3-fluoro-4-chloronitrobenzene has shown that with "soft" nucleophiles like the thiophenoxide anion, there is a predominant substitution of the chlorine atom. This selectivity is attributed to orbital-controlled processes in the SNAr reaction.
Influence of Activating Groups (Nitro Group) on SNAr Mechanisms
The nitro group plays a pivotal role in activating the pyridine ring towards nucleophilic aromatic substitution. Its strong electron-withdrawing nature, through both inductive and resonance effects, stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the SNAr reaction. This stabilization lowers the activation energy of the reaction, thereby facilitating the substitution process.
The position of the nitro group relative to the leaving groups is critical. In this compound, the nitro group is at the 5-position. This positioning activates the C4 position (para) more strongly than the C3 position (meta) for nucleophilic attack. This is because the negative charge in the Meisenheimer complex formed by attack at C4 can be delocalized onto the nitro group through resonance, providing significant stabilization.
Kinetic and Thermodynamic Aspects of SNAr Processes
The kinetics of SNAr reactions are typically second-order, being first-order in both the substrate and the nucleophile. The rate of reaction is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, the solvent, and the presence of activating groups.
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. acs.org However, recent studies using kinetic isotope effect (KIE) measurements and computational analyses have provided evidence that some SNAr reactions may proceed through a concerted mechanism. acs.org The thermodynamic stability of the starting materials, intermediates, and products ultimately dictates the position of the equilibrium.
The table below summarizes the reactivity of this compound with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Expected Major Product |
| Nitrogen-Centred | Aniline | 4-Anilino-3-fluoro-5-nitropyridine |
| Nitrogen-Centred | Piperidine | 4-(Piperidin-1-yl)-3-fluoro-5-nitropyridine |
| Oxygen-Centred | Sodium Methoxide | 4-Methoxy-3-fluoro-5-nitropyridine |
| Oxygen-Centred | Sodium Phenoxide | 4-Phenoxy-3-fluoro-5-nitropyridine |
| Sulfur-Centred | Sodium Thiophenoxide | 4-(Phenylthio)-3-fluoro-5-nitropyridine |
Base Catalysis in Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, and the reactivity of this compound is significantly influenced by the presence of bases. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, primarily at the 4-position, leading to the displacement of the chloride ion.
The role of the base in these reactions is multifaceted. mdpi.comresearchgate.net In reactions involving nucleophiles with acidic protons, such as amines or thiols, the base can deprotonate the nucleophile, increasing its nucleophilicity and thereby accelerating the rate of reaction. mdpi.com For instance, the reaction of a haloarene with an amine in the presence of a base like potassium hydroxide (B78521) in DMSO promotes C-N bond formation. mdpi.comresearchgate.net The choice of base and solvent system is critical; for example, strong bases like KOH in aprotic, polar solvents such as DMSO have proven effective in promoting SNAr reactions that might otherwise be sluggish. mdpi.comresearchgate.net
The mechanism of base-catalyzed SNAr reactions typically proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the aromatic ring. masterorganicchemistry.com The base facilitates the departure of the leaving group from this intermediate, regenerating the aromatic system. acs.org The specific base and its concentration can influence the reaction pathway and product distribution. researchgate.net
Table 1: Influence of Base and Solvent on SNAr Reactions
| Nucleophile | Base | Solvent | General Outcome |
|---|---|---|---|
| Amines | KOH | DMSO | Promotes C-N bond formation via deprotonation of the amine. mdpi.comresearchgate.net |
| Thiols | K₂CO₃ | DMF | Facilitates C-S bond formation. |
| Alcohols | NaH | THF | Generates highly nucleophilic alkoxides for ether synthesis. |
Transformations of the Nitro Group
The nitro group in this compound is a key functional group that can be transformed into various other nitrogen-containing moieties, significantly expanding the synthetic utility of the molecule.
A primary transformation of the nitro group is its reduction to an amino group. sci-hub.st Catalytic hydrogenation is a widely employed method for this purpose, offering high efficiency and chemoselectivity. sci-hub.stgoogle.com Various catalysts can be used, with palladium on carbon (Pd/C) being a common choice. scispace.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or ethyl acetate.
A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for dehalogenation. google.com However, by carefully selecting the catalyst and reaction conditions, the nitro group can be selectively reduced while preserving the chloro and fluoro substituents. sci-hub.stgoogle.com For instance, the use of sulfided platinum catalysts or conducting the reaction in an acidic medium can suppress dehalogenation. sci-hub.stgoogle.com
Table 2: Catalytic Systems for Nitro Group Reduction
| Catalyst | Reducing Agent | Solvent | Key Feature |
|---|---|---|---|
| Pd/C | H₂ | Ethanol | Common and effective, but may cause dehalogenation. scispace.com |
| Pt/C (sulfided) | H₂ | Methanol | Suppresses dehalogenation. sci-hub.st |
| Fe/HCl | - | Water/Ethanol | Classical method, often used in industrial processes. unimi.it |
| SnCl₂·2H₂O | - | Ethanol | Mild reducing agent suitable for laboratory scale. |
Beyond complete reduction to the amine, the nitro group can be partially reduced to other nitrogen functionalities, such as nitroso or hydroxylamino groups. nih.govnih.gov These transformations often require milder reducing agents or specific enzymatic systems. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine. scispace.com
Enzymatic reductions, for instance using nitroreductases, can offer high chemoselectivity, reducing the nitro group to a hydroxylamino group without affecting other reducible functionalities on the ring. nih.govnih.gov These intermediates can then undergo further reactions, such as enzymatic rearrangements. nih.govnih.gov
Cross-Coupling Reactions of Halogen Substituents
The chloro and fluoro substituents on the this compound ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a powerful tool for creating C-C bonds. libretexts.org In the context of this compound, the more reactive chloro substituent at the C4 position is the primary site for coupling. This allows for the introduction of various aryl, heteroaryl, or alkyl groups. The general mechanism involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The Heck reaction, another palladium-catalyzed process, couples the aryl halide with an alkene. While less commonly reported for this specific substrate, it remains a potential transformation for introducing alkenyl substituents.
Table 3: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst | Base | Typical Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Aryl-3-fluoro-5-nitropyridine |
| Heck | Alkene | Pd(OAc)₂ | Et₃N | 4-Alkenyl-3-fluoro-5-nitropyridine |
| Stille | Organostannane | Pd(PPh₃)₄ | - | 4-Aryl/Alkyl-3-fluoro-5-nitropyridine nih.govresearchgate.net |
While palladium catalysis is dominant, other transition metals can also be employed for cross-coupling reactions. researchgate.net For instance, nickel and copper catalysts have been shown to be effective in certain C-C and C-N bond-forming reactions, sometimes offering different reactivity profiles or being more cost-effective.
Furthermore, advancements in catalysis have led to the development of methods that can activate the less reactive C-F bond. researchgate.netmdpi.commdpi.com These reactions often require specialized ligands and conditions but open up the possibility of sequential cross-coupling, where the C-Cl and C-F bonds are functionalized in separate steps. This allows for the synthesis of highly substituted and complex pyridine derivatives. The development of palladium(0) catalysts in the presence of specific phosphine (B1218219) ligands and additives like lithium iodide has shown promise in activating C-F bonds for cross-coupling with organozinc reagents. researchgate.netmdpi.com
Compound Index
| Compound Name |
|---|
| This compound |
| 4-Aryl-3-fluoro-5-nitropyridine |
| 4-Alkenyl-3-fluoro-5-nitropyridine |
| 4-Aryl/Alkyl-3-fluoro-5-nitropyridine |
| 3-Fluoro-5-nitropyridin-4-amine |
| 4-Chloro-3-fluoro-5-nitrosopyridine |
| 4-Chloro-3-fluoro-N5-hydroxypyridin-5-amine |
Other Significant Reaction Pathways
Beyond direct nucleophilic aromatic substitution of its halogen atoms, the electronic profile of this compound suggests its participation in other advanced reaction pathways. The strong electron-withdrawing nitro group significantly activates the pyridine ring, making it a candidate for reactions that might not be readily accessible to less electrophilic pyridine derivatives. This section explores the potential for Vicarious Nucleophilic Substitution (VNS) and rearrangement reactions, based on mechanistic principles and studies of analogous compounds.
Vicarious Nucleophilic Substitution (VNS) Potential
Vicarious Nucleophilic Substitution is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds. organic-chemistry.org The reaction facilitates the formal substitution of a hydrogen atom by a nucleophile, proceeding through the addition of a carbanion bearing a leaving group to the electron-deficient ring. organic-chemistry.orgacs.org This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. acs.orgnih.gov
For nitropyridine systems, VNS offers a direct route to introduce alkyl or other functional groups without pre-functionalization. acs.orgrsc.org The reaction's feasibility is governed by the electrophilicity of the nitroarene and the structure of the carbanion precursor. acs.orgnih.gov The strong activation provided by the nitro group in this compound makes it a prime substrate for VNS. The reaction typically occurs at positions ortho or para to the nitro group. organic-chemistry.org In this molecule, the C-2 and C-6 positions are ortho to the nitro group and are therefore the most probable sites for VNS attack.
The general mechanism consists of the addition of a stabilized carbanion (e.g., from chloromethyl phenyl sulfone) to the nitroarene, forming a Meisenheimer-type adduct. acs.orgnih.gov A strong base then facilitates the elimination of HCl, leading to the C-H substituted product. nih.gov While direct experimental studies on this compound are not extensively reported, research on analogous compounds like 3-nitropyridines and other fluoronitro-aromatics strongly supports this potential. acs.orgbeilstein-journals.org For instance, 3-nitropyridines react efficiently with sulfonyl-stabilized carbanions to yield alkylated products. acs.orgnih.gov Moreover, studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have shown that VNS proceeds regioselectively to install substituents at the 4-position, which is between the fluoro and nitro groups. beilstein-journals.org This suggests a high probability of successful VNS at the C-2 or C-6 positions of this compound. However, steric hindrance from the adjacent substituents could influence the regioselectivity and reaction rate. acs.org
| Reagent Type | Example Reagent | Expected Product on Nitropyridine Substrate | Reference |
| Alkylating Agents | Alkyl phenyl sulfones | C-H Alkylation | acs.org, nih.gov |
| Neopentyl alkanesulfonates | C-H Alkylation | acs.org | |
| Aminating Agents | 4-amino-1,2,4-triazole | C-H Amination | rsc.org |
| Hydroxylamine | C-H Amination | rsc.org |
Rearrangement Reactions
Rearrangement reactions in pyridine chemistry, while less common than substitution, can lead to significant structural transformations. For a highly substituted and electronically polarized molecule like this compound, the potential for rearrangements exists, particularly under conditions that might promote ring-opening/ring-closure sequences or intramolecular migrations.
While specific rearrangement studies on this compound are not documented in the literature, related structures offer insights into possible pathways. For example, the reaction of certain 3-halo-4-aminopyridines with acyl chlorides has been shown to result in a rearrangement involving a formal two-carbon insertion, proceeding through an intramolecular nucleophilic aromatic substitution. acs.org This highlights how nucleophilic attack, even when initiated externally, can lead to complex intramolecular cascades.
Furthermore, nucleophilic attack on complex nitro-substituted heterocyclic systems has been observed to cause ring-opening and re-closure (RORC) reactions. researchgate.net For instance, the reaction of a 4-chloro-3-nitropyranoquinolinedione with binucleophiles like hydrazine (B178648) resulted in the formation of new heterocyclic frameworks fused to the quinolinone core. researchgate.net This type of reactivity underscores the possibility that, under specific conditions with appropriate nucleophiles, the pyridine ring of this compound could undergo cleavage and recyclization to form different heterocyclic systems.
It is important to note that such rearrangement reactions are highly dependent on the specific reagents and conditions and often require functional groups that can participate in the intramolecular process. The inherent stability of the pyridine ring means that such transformations are generally not spontaneous and require a significant thermodynamic driving force.
| Rearrangement Type | Typical Substrate Requirement | General Description |
| Dimroth Rearrangement | N-alkyl or N-aryl pyridinium (B92312) salt with an exocyclic imine | A ring-atom transposition, often involving the exchange of a ring nitrogen with an exocyclic nitrogen atom. |
| Zincke Reaction | Pyridinium salt | Reaction of a pyridinium salt with a primary or secondary amine, which can lead to ring-opening to form a Zincke aldehyde, potentially followed by recyclization. |
| Intramolecular SNAr | Ring with a nucleophilic side chain and a leaving group | A side chain nucleophile displaces a leaving group on the same ring, often leading to the formation of a fused ring system. acs.org |
Derivatization and Application As a Synthetic Building Block for Complex Molecules
Synthesis of Advanced Pyridine (B92270) Derivatives via Functional Group Interconversion
The functional groups of 4-chloro-3-fluoro-5-nitropyridine can be selectively transformed to generate a variety of advanced pyridine derivatives. The two primary sites for functional group interconversion are the chloro and nitro groups.
The chlorine atom at the C-4 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups, including amines, ethers, and thioethers. The reactivity of halopyridines in SNAr reactions is well-documented, with the reaction rates often enhanced by microwave irradiation, which can significantly reduce reaction times and improve yields. For instance, the displacement of a chloro substituent by various nucleophiles is a common strategy in pyridine chemistry.
The nitro group at the C-5 position can be readily reduced to an amino group under various conditions. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation (e.g., using Pd/C and H2), or chemical reduction with reagents such as sodium borohydride in the presence of a catalyst, or trichlorosilane (HSiCl3) with a tertiary amine. This resulting amino group serves as a versatile handle for further derivatization, such as diazotization followed by substitution, or acylation to form amides.
Below is a table summarizing some of the key functional group interconversions of this compound and its derivatives.
| Starting Material | Reagents and Conditions | Product | Reaction Type |
| This compound | R-NH2 (Amine) | 4-Amino-3-fluoro-5-nitropyridine (B12969674) derivative | Nucleophilic Aromatic Substitution |
| This compound | R-OH (Alcohol), Base | 4-Alkoxy-3-fluoro-5-nitropyridine derivative | Nucleophilic Aromatic Substitution |
| This compound | R-SH (Thiol), Base | 4-Thioether-3-fluoro-5-nitropyridine derivative | Nucleophilic Aromatic Substitution |
| This compound | H2, Pd/C or other reducing agents | 4-Chloro-3-fluoro-5-aminopyridine | Nitro Group Reduction |
| 4-Chloro-3-fluoro-5-aminopyridine | NaNO2, H+ then Nu- | 4-Chloro-3-fluoro-5-substituted-pyridine | Diazotization and Substitution |
Utilization in the Construction of Fused Heterocyclic Systems
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are core structures in many biologically active compounds. The general strategy involves the introduction of appropriate functional groups onto the pyridine ring, which can then undergo intramolecular cyclization to form a new fused ring.
One common approach is the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds known for their diverse biological activities. nih.govmdpi.com The synthesis of this ring system often involves the annulation of a pyrazole ring onto an existing pyridine core. nih.govnih.gov This typically requires a leaving group, such as a halogen, at the 2-position of the pyridine and an adjacent amino or hydrazino group. While this compound does not have the chloro group at the 2-position, functional group manipulations can be employed to install the necessary reactive handles for such cyclizations.
Another important class of fused heterocycles are the triazolopyridines. The synthesis of nbinno.comorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines, for example, can be achieved through the palladium-catalyzed reaction of a 2-chloropyridine (B119429) with a hydrazide, followed by dehydration. organic-chemistry.org By analogy, a derivative of this compound, suitably functionalized at the adjacent positions, could serve as a substrate for the construction of fused triazole rings.
The general synthetic strategies for constructing fused heterocyclic systems from functionalized pyridines are summarized in the table below.
| Fused Heterocyclic System | General Synthetic Strategy | Required Functional Groups on Pyridine Ring |
| Pyrazolo[3,4-b]pyridine | Annulation of a pyrazole ring | Ortho-disposed amino/hydrazino and a leaving group |
| Triazolo[4,3-a]pyridine | Cyclization of a 2-hydrazinopyridine derivative | Hydrazino group at C-2 and a suitable reaction partner |
| Imidazo[1,2-a]pyridine | Reaction of a 2-aminopyridine with an α-haloketone | Amino group at C-2 |
Role as an Intermediate in the Synthesis of Radiotracers and Bioactive Molecules
The structural motifs derived from this compound are of significant interest in medicinal chemistry and molecular imaging. The pyridine core is a common feature in many active pharmaceutical ingredients (APIs), and this compound serves as a key starting material for their synthesis. nbinno.com
A particularly important application is in the development of radiotracers for Positron Emission Tomography (PET). PET is a non-invasive imaging technique that utilizes molecules labeled with positron-emitting radioisotopes, such as fluorine-18 (B77423) (18F), to visualize and quantify biological processes in vivo. The synthesis of PET radiotracers often involves the late-stage introduction of the radioisotope into a precursor molecule.
The synthesis of [18F] labeled aminopyridines for PET imaging of targets such as voltage-gated potassium (K+) channels has been reported. researchgate.netnih.govbiorxiv.org For example, the radiochemical synthesis of [18F]5-methyl-3-fluoro-4-aminopyridine has been achieved from the corresponding 3-fluoro-5-methyl-4-nitropyridine N-oxide via an isotope exchange method, followed by reduction of the nitro group. researchgate.netnih.govbiorxiv.org This highlights the potential of this compound derivatives as precursors for the synthesis of 18F-labeled PET radiotracers. The presence of the fluoro group allows for isotopic exchange with 18F, and the nitro group provides a handle for conversion to a biologically relevant functional group after radiolabeling.
The general scheme for the synthesis of a hypothetical [18F]-labeled aminopyridine from a this compound precursor would involve:
Nucleophilic substitution of the chlorine with a desired group (if necessary).
Radiofluorination via nucleophilic substitution of the fluorine atom with [18F]fluoride.
Reduction of the nitro group to an amine.
This approach allows for the efficient synthesis of radiolabeled molecules for PET imaging, enabling the study of various diseases and the development of new therapeutics.
Development of Novel Reagents and Ligands Derived from this compound
The reactivity of this compound also makes it an attractive starting material for the development of novel reagents and ligands for various applications in chemistry and biology.
One potential application is in the development of derivatizing reagents for analytical chemistry, particularly for high-performance liquid chromatography (HPLC). Reagents that can react with specific functional groups to introduce a chromophore or fluorophore are valuable for enhancing the detection of analytes. For example, 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, is a well-known derivatizing agent for amines. researchgate.net Given the similar reactivity of the activated chlorine atom in this compound, it could be a precursor to analogous reagents for the derivatization of primary and secondary amines, allowing for their sensitive detection.
Furthermore, the pyridine scaffold is a common structural element in ligands for metal catalysis and in molecules designed to interact with biological targets. The ability to introduce a variety of substituents onto the this compound core through the reactions described in the previous sections allows for the synthesis of a library of compounds that can be screened for their ability to act as ligands for metal ions or as modulators of protein function.
The development of such novel reagents and ligands from this compound could have a significant impact on various fields, from analytical chemistry to drug discovery.
Computational and Theoretical Studies of 4 Chloro 3 Fluoro 5 Nitropyridine
Quantum Chemical Characterization of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Chloro-3-fluoro-5-nitropyridine, these methods are used to determine its electronic structure and various reactivity descriptors that predict its chemical behavior.
Detailed quantum chemical calculations, such as those employing Density Functional Theory (DFT), provide a picture of the electron distribution within the this compound molecule. The presence of three distinct and strongly electron-withdrawing substituents—a chloro group, a fluoro group, and a nitro group—on the pyridine (B92270) ring creates a highly electron-deficient aromatic system. This electron deficiency is a key determinant of its reactivity.
Global reactivity descriptors are numerical values derived from the electronic structure that quantify the reactivity of a molecule. researchgate.net For this compound, these descriptors help in predicting its behavior in chemical reactions. Key descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The LUMO energy, in particular, indicates the susceptibility of the molecule to nucleophilic attack. For highly electrophilic molecules like this compound, the LUMO is expected to have a low energy.
Hardness (η) and Softness (S): These descriptors quantify the resistance of a molecule to a change in its electron distribution. A large energy gap between the HOMO and LUMO generally corresponds to high hardness and low reactivity.
Electronegativity (χ) and Electrophilicity Index (ω): These indices measure the ability of a molecule to accept electrons. Due to the electron-withdrawing nature of its substituents, this compound is expected to have a high electrophilicity index, signifying its strong electrophilic character.
| Descriptor | Theoretical Value (Arbitrary Units) | Implication for this compound |
| LUMO Energy | Low | High susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Balance between stability and reactivity |
| Hardness (η) | Moderate | Significant but not insurmountable resistance to deformation of electron cloud |
| Electrophilicity Index (ω) | High | Strong electrophile, readily accepts electrons |
Computational Elucidation of Reaction Mechanisms (e.g., SNAr Pathways and Transition States)
One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. For this compound, which is highly susceptible to nucleophilic aromatic substitution (SNAr), computational studies can map out the entire reaction pathway.
The SNAr reaction is a two-step process involving the formation of a Meisenheimer complex as an intermediate. Computational modeling can provide the geometries and energies of the reactants, the Meisenheimer intermediate, the transition states, and the products. This allows for a detailed understanding of the reaction kinetics and thermodynamics.
A critical aspect of these studies is the identification and characterization of transition states. youtube.com These are high-energy structures that connect the reactants to the intermediates and the intermediates to the products. By calculating the energy barrier associated with each transition state, chemists can predict the rate-determining step of the reaction and understand the factors that influence the reaction rate. For this compound, a key question that can be addressed computationally is the regioselectivity of nucleophilic attack. The pyridine ring has multiple potential sites for substitution, and computational studies can determine which pathway is energetically more favorable.
| Reaction Step | Computational Insights |
| Nucleophilic Attack | Determination of the most favorable site of attack (e.g., at the carbon bearing the chloro or fluoro group). |
| Meisenheimer Complex Formation | Characterization of the geometry and stability of this key intermediate. |
| Transition State Analysis | Calculation of the energy barriers for the formation and decomposition of the Meisenheimer complex. |
| Leaving Group Departure | Elucidation of the energetic favorability of chloride versus fluoride (B91410) as a leaving group. |
Density Functional Theory (DFT) Applications for Reactivity Prediction and Site Selectivity
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its balance of accuracy and computational cost. mdpi.com For this compound, DFT calculations are particularly useful for predicting its reactivity and the site selectivity of its reactions.
DFT calculations can be used to generate electron density maps and electrostatic potential maps. These maps visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the electrostatic potential map would clearly show a significant positive potential on the pyridine ring, particularly at the carbon atoms bearing the halogen substituents, making them prime targets for nucleophilic attack.
Furthermore, DFT can be used to calculate local reactivity descriptors, such as Fukui functions. These functions indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the Fukui functions for this compound, one can make precise predictions about the regioselectivity of its reactions. This is crucial for planning synthetic strategies that aim to modify the molecule at a specific position.
Molecular Modelling for Understanding Intermolecular Interactions and Catalysis
Beyond the study of the isolated molecule, molecular modelling techniques can be used to investigate how this compound interacts with other molecules, including solvents, reagents, and catalysts.
Understanding intermolecular interactions is crucial for predicting the behavior of the compound in different chemical environments. For instance, modeling the interaction of this compound with various solvents can help in choosing the optimal solvent for a particular reaction, thereby improving reaction rates and yields.
In the context of catalysis, molecular modeling can be employed to design and optimize catalysts for reactions involving this compound. By simulating the interaction between the substrate and the catalyst, researchers can gain insights into the catalytic mechanism and identify the key features of the catalyst that are responsible for its activity and selectivity. This knowledge can then be used to design more efficient catalysts.
Quantitative Structure-Reactivity Relationship (QSAR) Analysis in Halogenated Nitropyridines
Quantitative Structure-Reactivity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.govnih.gov While a QSAR study specifically on this compound might be narrow, it can be included in a broader QSAR analysis of halogenated nitropyridines.
In a QSAR study, a set of structurally related compounds, such as various halogenated and nitrated pyridines, is selected. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). The reactivity of the compounds is determined experimentally, for example, by measuring the rate constant of a specific reaction.
Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates the descriptors with the observed reactivity. nih.gov A successful QSAR model can be used to predict the reactivity of new, untested compounds based solely on their calculated descriptors. This can be a valuable tool for screening large libraries of virtual compounds and prioritizing them for synthesis and experimental testing. For halogenated nitropyridines, a QSAR model could help in identifying candidates with desired reactivity profiles for various applications. nih.govnih.gov
Comparative Analysis with Analogues and Positional Isomers
Synthesis and Reactivity of 2-Chloro-3-fluoro-5-nitropyridine (B1393277)
2-Chloro-3-fluoro-5-nitropyridine is a significant intermediate in the pharmaceutical industry, serving as a versatile building block for synthesizing more complex molecules. innospk.com Its production involves sophisticated and precise chemical processes. A typical synthesis starts with a pyridine (B92270) backbone, followed by carefully controlled halogenation and nitration steps to introduce the chlorine, fluorine, and nitro groups at the 2, 3, and 5 positions, respectively. innospk.com
One documented synthetic route to 2-chloro-3-fluoro-5-nitropyridine starts from 3-fluoro-5-nitropyridin-2-ol. The reaction is carried out with phosphorus pentachloride and trichlorophosphate at 60°C for 10 hours. After the reaction, the mixture is poured into crushed ice and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica (B1680970) gel column chromatography to yield 2-chloro-3-fluoro-5-nitropyridine. chemicalbook.com
The reactivity of 2-chloro-3-fluoro-5-nitropyridine is characterized by the presence of multiple functional groups. The nitro group can be reduced to an amine, which opens up pathways to a variety of biologically active compounds. innospk.com This versatility makes it a sought-after intermediate in the development of new drugs for a range of diseases. innospk.com
Comparative Studies with 4-Chloro-3-nitropyridine (B21940) and Other Halogenated Nitropyridines
The reactivity of halogenated nitropyridines is a subject of considerable interest in organic chemistry. Studies on compounds like 4-chloro-3-nitropyridine provide valuable insights into the electronic effects of substituents on the pyridine ring. 4-Chloro-3-nitropyridine is known to be stable under recommended storage conditions but is incompatible with strong oxidizing agents, acids, and bases. fishersci.com
In comparison, the reactivity of other halogenated pyridines has been explored. For instance, 2-fluoro-5-nitropyridine (B1295090) is a highly reactive compound. cdnsciencepub.com This high reactivity is attributed to the fluorine atom, which is a good leaving group in nucleophilic aromatic substitution reactions. cdnsciencepub.com It readily reacts with nucleophiles like sodium methoxide (B1231860) and various amines to form substituted pyridines. cdnsciencepub.com
The synthesis of different halogenated nitropyridines can vary in its success. For example, while 2-fluoro-5-nitropyridine can be synthesized from 2-amino-5-nitropyridine, attempts to prepare 4-fluoro-3-nitropyridine (B51117) from the corresponding 4-amino derivative have been unsuccessful. cdnsciencepub.com This highlights the influence of the substituent positions on the feasibility of certain synthetic transformations.
Influence of Halogen and Nitro Group Position on Reactivity Profiles
The positions of the halogen and nitro groups on the pyridine ring profoundly influence the molecule's reactivity. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution, similar to nitrobenzene. uoanbar.edu.iq This effect is amplified by the presence of a nitro group.
In nucleophilic aromatic substitution (SNAr) reactions, the position of the activating nitro group relative to the halogen leaving group is crucial. The reactivity order is generally 4- > 2- > 3- for the position of the leaving group when activated by a nitro group. For instance, 4-chloropyridine (B1293800) is unexpectedly more reactive than 2-chloropyridine (B119429) in some nucleophilic substitution reactions. This can be explained by the stability of the intermediate Meisenheimer-like complexes. uoanbar.edu.iq
The nature of the halogen also plays a significant role. Fluorine is often a better leaving group than chlorine in SNAr reactions on electron-deficient rings, which can lead to higher reactivity for fluoro-substituted nitropyridines compared to their chloro-analogs. researchgate.net
Recent research on 2-methyl-3-nitropyridines has shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles, even in the presence of another potential leaving group at the 5-position. nih.gov This indicates that the regioselectivity of nucleophilic substitution is a complex interplay of the positions of all substituents on the pyridine ring.
Structure-Reactivity Correlations in Substituted Pyridine Systems
The relationship between the structure of substituted pyridines and their reactivity can be quantified using principles like the Hammett equation. canterbury.ac.nznih.gov Studies have shown that reactions involving the pyridine nitrogen are highly sensitive to the electronic effects of substituents. canterbury.ac.nz Electron-withdrawing groups generally increase the reactivity towards nucleophiles and decrease the reactivity towards electrophiles.
For example, in the oxidation of substituted pyridines by sulfate (B86663) radicals, monosubstituted pyridines react significantly faster than their protonated forms. nih.gov This difference in reactivity highlights the influence of the electronic state of the pyridine ring.
In a series of iron complexes with substituted pyridinophane ligands, it was demonstrated that 4-substitution on the pyridine ring provides a direct way to regulate the electronic properties of the metal center and, consequently, its catalytic activity. nih.gov An increase in the electron-withdrawing character of the substituent on the pyridine ring led to higher yields in a C-C coupling reaction, directly correlating with the redox potential of the iron complex. nih.gov This illustrates a clear structure-reactivity relationship where electronic tuning of the pyridine ligand dictates the catalytic outcome.
The stability of intermediates in nucleophilic substitution reactions is also a key factor in determining reactivity. The electron-withdrawing nature of the nitrogen atom in the pyridine ring stabilizes the intermediate carbanions formed during nucleophilic attack, making pyridines generally more susceptible to nucleophilic substitution than benzene (B151609) derivatives. uoanbar.edu.iq The relative stability of these intermediates for attack at different positions (2-, 3-, or 4-) dictates the regioselectivity of the reaction.
Advanced Analytical and Spectroscopic Methodologies for Research on 4 Chloro 3 Fluoro 5 Nitropyridine
High-Resolution Mass Spectrometry for Reaction Product Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 4-Chloro-3-fluoro-5-nitropyridine and its reaction products. HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the parent molecule and its fragments. This level of precision is critical in distinguishing between isobaric species—molecules that have the same nominal mass but different elemental formulas.
In the context of reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) reactions where the chlorine or fluorine atom is displaced, HRMS is used to unequivocally identify the resulting products. For instance, in a reaction with an amine, HRMS can confirm the substitution of the chloro group by providing the exact mass of the newly formed amino-nitropyridine derivative.
Interactive Data Table: Illustrative HRMS Fragmentation of a Halogenated Nitropyridine
| Fragment Ion | Proposed Structure | Calculated m/z |
| [M]+ | C₅H₂ClFN₂O₂ | 175.9793 |
| [M-NO₂]+ | C₅H₂ClFN | 129.9890 |
| [M-Cl]+ | C₅H₂FN₂O₂ | 141.0104 |
| [M-F]+ | C₅H₂ClN₂O₂ | 156.9812 |
Note: This table is illustrative and based on general fragmentation patterns of similar compounds. Actual experimental values may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, and this compound is no exception. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.
¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals for the two aromatic protons. The chemical shifts and coupling constants of these protons would be influenced by the surrounding electron-withdrawing nitro, chloro, and fluoro groups.
¹³C NMR: The carbon NMR spectrum would display five signals corresponding to the five carbon atoms of the pyridine (B92270) ring. The chemical shifts would be indicative of the electronic environment of each carbon, with carbons attached to electronegative atoms appearing at lower fields.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique. It provides a direct observation of the fluorine nucleus, and its chemical shift is highly sensitive to the electronic environment. Coupling between the fluorine nucleus and adjacent protons and carbons (¹⁹F-¹H and ¹⁹F-¹³C coupling) provides valuable information about the connectivity of the fluorine atom.
NMR spectroscopy is also a powerful tool for real-time reaction monitoring. For example, in a substitution reaction at the 4-position, the disappearance of the ¹⁹F signal corresponding to the starting material and the appearance of a new signal for the product can be tracked over time to determine reaction kinetics. While specific, publicly available high-resolution NMR data for this compound is scarce, the expected spectral characteristics are well-understood based on the analysis of similar fluorinated and nitrated pyridines.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2 | 8.5 - 8.7 | d | J(H,F) ≈ 2-4 |
| H-6 | 8.8 - 9.0 | d | J(H,F) ≈ 1-3 |
| C-2 | 150 - 155 | d | J(C,F) ≈ 5-10 |
| C-3 | 155 - 160 | d | J(C,F) ≈ 240-260 |
| C-4 | 130 - 135 | d | J(C,F) ≈ 15-25 |
| C-5 | 140 - 145 | s | - |
| C-6 | 150 - 155 | d | J(C,F) ≈ 3-5 |
| F-3 | -120 to -140 | m | - |
Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may differ.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic vibrations of functional groups. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (NO₂), typically found in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-Cl, C-F, and C-N stretching vibrations, as well as the aromatic C-H and ring stretching vibrations, would also be present, providing a unique fingerprint for the molecule.
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. While the nitro group vibrations are also observable in the Raman spectrum, aromatic ring vibrations often show strong Raman scattering. This can be particularly useful for analyzing changes in the pyridine ring structure during a reaction.
By monitoring the changes in the vibrational spectra, such as the disappearance of the C-Cl stretching band and the appearance of a new band corresponding to a newly formed bond, the progress of a reaction can be effectively tracked.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |
| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong | Medium |
| NO₂ Symmetric Stretch | 1345 - 1385 | Strong | Strong |
| Aromatic Ring Stretch | 1400 - 1600 | Medium-Strong | Medium-Strong |
| C-F Stretch | 1100 - 1300 | Strong | Weak |
| C-Cl Stretch | 700 - 850 | Medium | Medium |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact conformation of the pyridine ring and the orientation of the substituents.
Intermolecular interactions: How the molecules pack together in the crystal lattice, including any potential hydrogen bonding or other non-covalent interactions.
While a crystal structure for this compound itself is not publicly documented, the crystal structure of a closely related compound, N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline, has been reported. researchgate.net This study provides valuable insights into the likely solid-state behavior of molecules containing the 3-chloro-4-fluorophenyl moiety. For this compound, a crystal structure would definitively confirm the substitution pattern and provide crucial data for computational modeling and understanding its physical properties.
Interactive Data Table: Illustrative Crystal Data for a Substituted Pyridine
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 8.5 |
| β (°) | 105 |
| Volume (ų) | 770 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.65 |
Note: This table is for illustrative purposes only and does not represent experimental data for this compound.
Future Research Directions and Emerging Paradigms in Halogenated Nitropyridine Chemistry
Development of Sustainable and Eco-Friendly Synthetic Routes
The development of sustainable and environmentally friendly synthetic methods is a critical focus for the future of halogenated nitropyridine chemistry. Traditional methods for producing these compounds often involve harsh reaction conditions and the use of hazardous reagents. youtube.com Future research will increasingly prioritize green chemistry principles to minimize waste and environmental impact.
One promising avenue is the exploration of biocatalysis . The use of enzymes or whole-cell systems can offer highly selective transformations under mild conditions, reducing the need for protecting groups and minimizing byproduct formation. rsc.orgacs.orgacs.org For instance, the enzymatic synthesis of pyridine (B92270) derivatives has demonstrated the potential for simpler and more sustainable alternatives to traditional multi-step organic synthesis protocols. rsc.org While direct biocatalytic routes to 4-chloro-3-fluoro-5-nitropyridine are yet to be established, the broader success of biocatalysis in organic synthesis suggests its significant potential in this area. acs.orgacs.orgmdpi.com
Another key area is the development and utilization of recyclable catalysts . Heterogeneous catalysts, for example, can be easily separated from the reaction mixture and reused, reducing waste and cost. Research into novel solid acid catalysts or supported metal catalysts for nitration and halogenation reactions could lead to more sustainable industrial processes.
Furthermore, a shift towards the use of greener solvents and reagents is anticipated. This includes exploring alternatives to hazardous substances commonly used in nitration and halogenation, such as fuming nitric acid and elemental halogens. youtube.comvapourtec.com
Exploration of Photochemical and Electrochemical Transformations
Photochemical and electrochemical methods are emerging as powerful tools for the functionalization of pyridine rings, offering unique reactivity and selectivity that can be difficult to achieve with traditional thermal methods. nih.govresearchgate.netresearchgate.netnih.gov
Electrochemical synthesis provides another green and efficient alternative. By using electrons as a "reagent," electrochemical methods can often avoid the use of harsh oxidants or reductants. researchgate.net The electrochemical approach can be particularly advantageous for controlling the regioselectivity of reactions on the pyridine ring.
These light- and electricity-driven transformations are not only more sustainable but can also lead to the discovery of novel reaction pathways and molecular architectures that are inaccessible through conventional means.
Application of Flow Chemistry in Synthesis and Derivatization
Flow chemistry, or continuous flow processing, is rapidly gaining traction as a superior alternative to traditional batch processing for the synthesis of halogenated nitropyridines, particularly for reactions that are hazardous or difficult to control. mt.comewadirect.comamt.uk
Nitration reactions, which are often highly exothermic and can pose significant safety risks on a large scale, are particularly well-suited for flow chemistry. vapourtec.comewadirect.comcontractpharma.com The small reaction volumes and high surface-area-to-volume ratios in microreactors or tubular reactors allow for excellent heat and mass transfer, leading to better temperature control, improved safety, and often higher yields and selectivity. vapourtec.comewadirect.combeilstein-journals.orgnih.govresearchgate.net For instance, the nitration of pyridine N-oxide in a microreactor has been shown to result in a higher yield compared to the conventional batch process. beilstein-journals.orgnih.gov
The benefits of flow chemistry extend beyond safety. It allows for rapid reaction optimization, easier scale-up, and the integration of in-line analytical techniques for real-time monitoring and control. mt.comcontractpharma.com This can lead to more efficient and reproducible manufacturing processes for this compound and its derivatives. amt.uk The conversion of hazardous batch nitration processes to continuous flow has been successfully demonstrated on a commercial scale, highlighting the industrial viability of this technology. contractpharma.com
Design of Next-Generation Catalysts for Pyridine Functionalization
The development of new and improved catalysts is fundamental to advancing the synthesis and derivatization of halogenated nitropyridines. beilstein-journals.orgrsc.orgresearchgate.net Future research will focus on designing catalysts that offer higher activity, selectivity, and broader functional group tolerance.
A major area of focus is the C-H functionalization of the pyridine ring. nih.govbeilstein-journals.orgrsc.orgresearchgate.net Directing C-H activation to specific positions on the pyridine nucleus, especially the less reactive meta-position, remains a significant challenge. researchgate.netanalytik.news Researchers are exploring novel ligand designs and transition-metal catalytic systems to achieve precise control over regioselectivity. beilstein-journals.organalytik.news For instance, palladium-catalyzed cross-coupling reactions have been a cornerstone of C-C bond formation, and new catalysts are continually being developed to expand their scope and efficiency, particularly for challenging substrates like pyridines. acs.orgrsc.orgnih.govnih.govrsc.org
Beyond transition metals, the development of organocatalysts for pyridine functionalization is also a burgeoning field. researchgate.netnih.gov These metal-free catalysts can offer complementary reactivity and avoid issues of metal contamination in the final products.
The design of next-generation catalysts will increasingly rely on a deeper mechanistic understanding of the catalytic cycles involved in pyridine functionalization.
Predictive Modelling for Novel Derivative Discovery
The use of computational tools and predictive modeling is set to revolutionize the discovery of novel derivatives of this compound. nih.govresearchgate.netnews-medical.netnih.govtandfonline.com These in silico methods can significantly accelerate the design-synthesis-testing cycle by prioritizing the most promising candidate molecules for synthesis and experimental evaluation. asianpubs.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling can be used to establish correlations between the chemical structure of pyridine derivatives and their biological activity or physicochemical properties. researchgate.net This allows for the virtual screening of large compound libraries to identify potential hits. asianpubs.orgresearchgate.net
Machine learning algorithms are becoming increasingly sophisticated and are being applied to various aspects of drug discovery, from predicting molecular properties to de novo drug design. nih.govresearchgate.netnews-medical.netnih.govtandfonline.com These models can learn from existing data to generate novel molecular structures with desired characteristics. nih.govnews-medical.net
Molecular docking and other structure-based design techniques can provide insights into how pyridine derivatives interact with biological targets at the atomic level, guiding the design of more potent and selective compounds. asianpubs.orgresearchgate.netnih.gov The combination of these computational approaches will enable a more rational and efficient exploration of the chemical space around the this compound scaffold.
Interactive Data Table: Emerging Research Paradigms
| Research Direction | Key Focus Areas | Potential Impact |
| Sustainable Synthesis | Biocatalysis, Recyclable Catalysts, Green Solvents | Reduced environmental footprint, Increased efficiency, Lower costs |
| Photochemical & Electrochemical Methods | Photoredox Catalysis, Electro-organic Synthesis | Novel reactivity, Mild reaction conditions, Green chemistry |
| Flow Chemistry | Microreactors, Continuous Processing | Enhanced safety, Improved yield and selectivity, Faster scale-up |
| Next-Generation Catalysis | C-H Functionalization, Organocatalysis, Ligand Design | Precise regioselectivity, Broader substrate scope, New bond formations |
| Predictive Modelling | QSAR, Machine Learning, Molecular Docking | Accelerated discovery, Rational design, Reduced experimental effort |
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 4-chloro-3-fluoro-5-nitropyridine in laboratory settings?
- Methodological Answer : Use self-contained breathing apparatus (SCBA), impervious gloves, and full protective gear to avoid inhalation or skin contact. Thermal decomposition releases irritants like nitrogen oxides and hydrogen fluoride, necessitating fume hoods and proper ventilation . Pre-experiment risk assessments should include emergency protocols for spills, such as neutralization with alkaline solutions (e.g., sodium bicarbonate) and containment using inert absorbents.
Q. How can researchers verify the purity of this compound after synthesis?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Cross-validate results using melting point analysis (mp 93–95°C for related nitro-pyridine derivatives) and nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity. Discrepancies in melting points or NMR shifts may indicate impurities or isomerization .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : Nitration of 4-chloro-3-fluoropyridine using mixed acid (HNO₃/H₂SO₄) at 0–5°C, followed by quenching in ice-water to isolate the product. Alternatively, halogen-exchange reactions on 4-bromo-3-fluoro-5-nitropyridine with CuCl in DMF at 120°C can yield the target compound. Monitor reaction progress via thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) as the mobile phase .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The electron-withdrawing nitro (-NO₂) and fluorine groups activate the pyridine ring at specific positions. Fluorine’s ortho/para-directing effect and nitro’s meta-directing nature create competing regioselectivity. Use computational tools (e.g., DFT calculations) to map electrostatic potential surfaces and predict reaction sites. Experimentally, compare reaction rates with amines (e.g., benzylamine) in DMSO at 80°C, analyzing products via LC-MS .
Q. What analytical techniques resolve contradictions in reported spectroscopic data for nitro-pyridine derivatives?
- Methodological Answer : Discrepancies in ¹⁹F NMR chemical shifts (δ) may arise from solvent effects or concentration differences. Standardize measurements in deuterated DMSO or CDCl₃ and compare with density functional theory (DFT)-simulated spectra. For mass spectrometry (MS), high-resolution ESI-MS can distinguish isobaric impurities (e.g., Cl vs. CF₃ fragments) .
Q. How can researchers optimize catalytic systems for selective reduction of the nitro group in this compound?
- Methodological Answer : Screen hydrogenation catalysts (e.g., Pd/C, Raney Ni) under varying H₂ pressures (1–5 atm) and solvent systems (ethanol vs. THF). Monitor selectivity for amine vs. dehalogenation byproducts using GC-MS. For chemo-selective reduction, employ transfer hydrogenation with ammonium formate and Pd(OAc)₂ in refluxing methanol .
Experimental Design & Data Analysis
Q. What strategies mitigate side reactions during functionalization of this compound?
- Methodological Answer : Control temperature rigorously (e.g., <50°C for aminations to prevent ring degradation). Add radical inhibitors (e.g., BHT) during photochemical reactions to suppress homolytic cleavage of C-Cl bonds. Use DoE (Design of Experiments) to optimize molar ratios of reagents and catalysts .
Q. How do steric and electronic factors affect the coupling of this compound in Suzuki-Miyaura reactions?
- Methodological Answer : The nitro group’s steric hindrance limits cross-coupling at the 5-position. Prioritize Buchwald-Hartwig amination at the 4-chloro position using Pd₂(dba)₃ and Xantphos. For Suzuki couplings, substitute chloride with a triflate group to enhance reactivity. Characterize biaryl products via X-ray crystallography to confirm regiochemistry .
Safety & Environmental Considerations
Q. What protocols ensure safe disposal of this compound waste?
- Methodological Answer : Hydrolyze nitro groups with aqueous NaOH (10%) at 60°C for 24 hours, followed by neutralization with HCl. For halogenated byproducts, incinerate in a licensed facility with scrubbing systems to capture HF emissions. Document waste streams in compliance with EPA DSSTox guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
